Resorufin acetate
Overview
Description
Resorufin acetate is a fluorogenic substrate widely used in biochemical assays. It is a derivative of resorufin, a red fluorescent dye. The compound is known for its high fluorescence quantum yield and long excitation/emission wavelengths, making it an excellent choice for fluorescence and colorimetric analysis .
Mechanism of Action
Target of Action
Resorufin acetate is a versatile compound that has been widely utilized in the design of responsive probes specific for various bioactive species . These include cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules . The primary targets of this compound are therefore these bioactive species, which play crucial roles in various biological processes.
Mode of Action
This compound interacts with its targets through a mechanism known as "protection-deprotection" . For instance, in the presence of Co2+ and Cu+, both of the oxidative benzylic ether (C–O) bonds in probes were cleaved, resulting in a dramatic increase of the emission intensity . This interaction results in changes in the fluorescence properties of the compound, allowing for the detection of the target species.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific bioactive species being targeted. For example, when used as a probe for reactive sulfur species, it can affect redox signaling pathways . When used for the detection of cations and anions, it may influence ion transport and homeostasis .
Pharmacokinetics
Its solubility in dmso and ethanol suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the generation of a fluorescent signal that can be detected and measured . This allows for the real-time, in situ detection of various biological molecules . The specific molecular and cellular effects of this compound’s action depend on the bioactive species being targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the detection limits of the probes for Pb 2+ and Hg 2+ were determined in a Tris–borate buffer . Additionally, the fluorescence properties of resorufin can be affected by pH, temperature, and the presence of other chemical species . Therefore, these factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Resorufin Acetate acts as a substrate for cytosolic aldehyde dehydrogenase (ALDH1A1) esterase activity . It is also a useful substrate for chymotrypsin . Upon enzymatic cleavage, the resorufin anion displays red fluorescence .
Cellular Effects
The effects of this compound on cells are primarily observed through its role as a fluorometric probe. It is used in the detection of various biological molecules in situ and in real-time . Its high selectivity and sensitivity, outstanding spatiotemporal resolution, and fast feedback make it a valuable tool in cellular biochemistry .
Molecular Mechanism
This compound’s mechanism of action is based on its enzymatic cleavage by ALDH1A1 and chymotrypsin . This cleavage results in the production of the resorufin anion, which exhibits red fluorescence . This fluorescence can be detected and measured, providing a means of monitoring the presence and activity of these enzymes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions and the biological molecules being studied. As a fluorometric probe, its effects can be observed and measured in real-time, providing immediate feedback .
Metabolic Pathways
This compound is involved in the metabolic pathways of the enzymes ALDH1A1 and chymotrypsin . It acts as a substrate for these enzymes, and its cleavage results in the production of the resorufin anion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be dependent on the specific experimental conditions and the biological molecules being studied. As a fluorometric probe, it can be used to monitor the activity of specific enzymes in situ .
Subcellular Localization
The subcellular localization of this compound would be dependent on the specific enzymes it is acting as a substrate for. For example, as a substrate for cytosolic ALDH1A1, it would be expected to be localized in the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorufin acetate can be synthesized through the acetylation of resorufin. The reaction typically involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Resorufin acetate undergoes hydrolysis to produce resorufin and acetic acid. This reaction is catalyzed by esterases, making it a useful substrate for enzyme assays .
Common Reagents and Conditions:
Hydrolysis: The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH.
Oxidation and Reduction: this compound can also participate in redox reactions, where it can be reduced to dihydroresorufin or oxidized back to resorufin.
Major Products:
Hydrolysis: Resorufin and acetic acid.
Redox Reactions: Dihydroresorufin and resorufin.
Scientific Research Applications
Resorufin acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Resorufin: The parent compound of resorufin acetate, used in similar fluorescence-based assays.
Fluorescein Diacetate: Another fluorogenic substrate used for detecting esterase activity.
4-Methylumbelliferyl Acetate: A substrate used in enzyme assays for detecting esterase activity.
Uniqueness of this compound: this compound is unique due to its high fluorescence quantum yield and long excitation/emission wavelengths, which provide high sensitivity and selectivity in assays. Its ability to undergo hydrolysis specifically by esterases makes it a valuable tool in biochemical research .
Properties
IUPAC Name |
(7-oxophenoxazin-3-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c1-8(16)18-10-3-5-12-14(7-10)19-13-6-9(17)2-4-11(13)15-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWKHDKBOVPINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150983 | |
Record name | Resorufin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152-14-3 | |
Record name | Resorufin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resorufin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Resorufin acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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